Ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with a chlorophenyl methoxy group and an ethyl ester functional group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
The synthesis of Ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Chlorophenyl Methoxy Group: This step involves the reaction of the benzofuran intermediate with a chlorophenyl methoxy reagent under suitable conditions, such as using a base or a catalyst to facilitate the substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: The chlorophenyl methoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: Researchers use this compound to investigate its effects on various biological pathways and its interactions with biological targets.
Chemical Biology: The compound serves as a tool for studying the structure-activity relationships of benzofuran derivatives and their biological effects.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the development of new chemical entities.
Mechanism of Action
The mechanism of action of Ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
Ethyl 2-methyl-1-benzofuran-3-carboxylate: Lacks the chlorophenyl methoxy group, which may result in different biological activities.
5-(4-Chlorophenyl)-2-methyl-1-benzofuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester, which may affect its solubility and reactivity.
4-Chlorophenyl 2-methyl-1-benzofuran-3-carboxylate: Different substitution pattern on the benzofuran core, leading to variations in its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
ethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c1-3-22-19(21)18-12(2)24-17-9-8-15(10-16(17)18)23-11-13-4-6-14(20)7-5-13/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPSWCJSKXYLTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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